molecular formula C18H21FN4O3S B4392813 N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Cat. No.: B4392813
M. Wt: 392.4 g/mol
InChI Key: BCDBLLVLEZOVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, also known as TAK-715, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-715 was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide acts as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK pathway is involved in various cellular processes such as inflammation, stress response, and cell differentiation. This compound inhibits the activation of p38 MAPK by binding to the ATP-binding site of the enzyme, thereby preventing its phosphorylation and subsequent activation. This leads to a reduction in the production of pro-inflammatory cytokines, matrix metalloproteinases, and other downstream effectors of the p38 MAPK pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in human monocytes and synovial fibroblasts. In vivo studies have shown that this compound reduces joint inflammation and cartilage degradation in animal models of rheumatoid arthritis and osteoarthritis. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is its selectivity for the p38 MAPK pathway, which reduces the likelihood of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its potential toxicity, particularly at high doses. This compound has also been shown to have limited efficacy in some disease conditions, such as inflammatory bowel disease.

Future Directions

There are several future directions for the study of N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. One direction is the development of more potent and selective inhibitors of the p38 MAPK pathway. Another direction is the investigation of the role of this compound in other disease conditions, such as Alzheimer's disease and diabetes. Additionally, the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, should be explored. Finally, the safety and efficacy of this compound in clinical trials should be further investigated.

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in various disease conditions such as rheumatoid arthritis, osteoarthritis, and cancer. In rheumatoid arthritis, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce joint inflammation. In osteoarthritis, this compound has been shown to inhibit the production of matrix metalloproteinases, which are enzymes that contribute to cartilage degradation. In cancer, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O3S/c19-14-1-5-16(6-2-14)23-11-9-22(10-12-23)13-18(24)21-15-3-7-17(8-4-15)27(20,25)26/h1-8H,9-13H2,(H,21,24)(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDBLLVLEZOVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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